molecular formula C12H18O2 B1596599 1-butyl-3,5-dimethoxybenzene CAS No. 51768-57-1

1-butyl-3,5-dimethoxybenzene

Cat. No.: B1596599
CAS No.: 51768-57-1
M. Wt: 194.27 g/mol
InChI Key: JNAVXGYUAXCROD-UHFFFAOYSA-N
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Description

1-Butyl-3,5-dimethoxybenzene is a synthetic aromatic compound characterized by a benzene ring substituted with methoxy groups at the 3- and 5-positions and a linear butyl chain at the 1-position. The butyl group confers moderate lipophilicity, while the methoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions.

Properties

CAS No.

51768-57-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1-butyl-3,5-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3

InChI Key

JNAVXGYUAXCROD-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.

Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.

    Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-butyl-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-butyl-3,5-dimethoxybenzene and its analogs based on substituent groups, physical properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties/Applications
This compound 1-butyl, 3,5-methoxy C₁₂H₁₈O₂ 194.27 Data not available Data not available Likely intermediate for organic synthesis; lipophilic due to butyl chain .
1-Cyclohexyl-3,5-dimethoxybenzene 1-cyclohexyl, 3,5-methoxy C₁₄H₂₀O₂ 220.31 Not reported Not reported Synthesized via Fe(acac)₃-catalyzed Kumada coupling; used in catalysis studies .
1-Bromo-3,5-dimethoxybenzene 1-bromo, 3,5-methoxy C₈H₉BrO₂ 217.06 62–66 246 ± 20 Electron-withdrawing bromine enhances electrophilic substitution; soluble in methanol .
1-Ethynyl-3,5-dimethoxybenzene 1-ethynyl, 3,5-methoxy C₁₀H₁₀O₂ 162.19 44–48 264 ± 30 Reactive ethynyl group enables click chemistry; used in materials science .
1,4-Di-tert-butyl-2,5-dimethoxybenzene 1,4-di-tert-butyl, 2,5-methoxy C₁₆H₂₆O₂ 250.38 Not reported Not reported Bulky tert-butyl groups increase steric hindrance; potential stabilizer in polymers .

Key Comparative Insights

Substituent Effects on Reactivity :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) activate the benzene ring toward electrophilic substitution, whereas bromine (electron-withdrawing) deactivates it .
  • Steric Effects : Linear butyl and cyclohexyl groups impose less steric hindrance compared to tert-butyl derivatives, making the former more reactive in coupling reactions .

Physical Properties: Solubility: Bromo and ethynyl derivatives exhibit higher polarity, with solubility in methanol or DMF, whereas butyl/tert-butyl analogs are more lipophilic . Thermal Stability: Ethynyl derivatives have higher boiling points (~264°C) due to strong intermolecular interactions, while tert-butyl analogs may decompose at elevated temperatures .

Applications: Synthetic Intermediates: Bromo and ethynyl derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) . Catalysis: Cyclohexyl derivatives are employed in Fe-catalyzed Kumada couplings . Materials Science: Tert-butyl-substituted compounds enhance thermal stability in polymers .

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